5-Amino-6-methoxy-1-benzothiophene-2-carbonitrile
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Overview
Description
5-Amino-6-methoxy-1-benzothiophene-2-carbonitrile is a heterocyclic compound that contains a benzothiophene core. Benzothiophenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-methoxy-1-benzothiophene-2-carbonitrile typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives, including this compound, often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-methoxy-1-benzothiophene-2-carbonitrile undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
5-Amino-6-methoxy-1-benzothiophene-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Amino-6-methoxy-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-benzothiophene-2-carbonitrile: Similar structure but lacks the methoxy group.
2-Amino-3-methoxybenzothiophene: Similar structure but with different substitution patterns.
Uniqueness
5-Amino-6-methoxy-1-benzothiophene-2-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and methoxy groups can enhance its solubility and interaction with biological targets .
Properties
Molecular Formula |
C10H8N2OS |
---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
5-amino-6-methoxy-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C10H8N2OS/c1-13-9-4-10-6(3-8(9)12)2-7(5-11)14-10/h2-4H,12H2,1H3 |
InChI Key |
DLNIERJIANNOMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(SC2=C1)C#N)N |
Origin of Product |
United States |
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